(5Z)-5-(2-methoxy-5-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
(5Z)-5-(2-methoxy-5-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Properties
IUPAC Name |
(5Z)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c1-27-15-8-7-13(21(25)26)9-11(15)10-14-16(22)19-18(24)20(17(14)23)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,22,24)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHOKGNPSXJVAW-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-methoxy-5-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate aldehydes and ketones with pyrimidine derivatives under specific reaction conditions. Common reagents used in the synthesis include:
- Aldehydes: 2-methoxy-5-nitrobenzaldehyde
- Ketones: 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- Catalysts: Acid or base catalysts to facilitate the condensation reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. Optimization of reaction conditions such as temperature, pressure, and reaction time is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-methoxy-5-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitro or nitroso derivatives
Reduction: Reduction of the nitro group to an amine
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride
Substitution: Using halogenating agents or nucleophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a nitroso compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Potential use as a probe or inhibitor in biochemical assays
Medicine: Investigation of its pharmacological properties for potential therapeutic applications
Industry: Use in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of (5Z)-5-(2-methoxy-5-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(2-methoxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the nitro group, potentially altering its reactivity and biological activity
(5Z)-5-(2-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the methoxy group, which may affect its solubility and interaction with molecular targets
Uniqueness
The presence of both the methoxy and nitro groups in (5Z)-5-(2-methoxy-5-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can influence the compound’s electronic properties, solubility, and interactions with biological molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
